molecular formula C14H19Cl2NO B8003347 4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine

4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine

Cat. No.: B8003347
M. Wt: 288.2 g/mol
InChI Key: AEMKHASABZGBQV-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine is a piperidine derivative characterized by a 3,5-dichlorophenyl substituent at the 4-position of the piperidine ring, a hydroxyl group at the same position, and an iso-propyl group at the nitrogen atom. This structural configuration confers unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl group and lipophilicity from the dichlorophenyl and iso-propyl moieties.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-10(2)17-5-3-14(18,4-6-17)11-7-12(15)9-13(16)8-11/h7-10,18H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMKHASABZGBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclocondensation

The formation of the piperidine ring scaffold is frequently achieved through acid-catalyzed condensation of amines with aldehydes or their equivalents. Adapted from US3845062A, this method involves reacting 3,5-dichlorophenylglycidic acid methyl ester (as an aldehyde precursor) with iso-propylamine in acidic aqueous media (pH 3–4) at 80–90°C. The glycidic ester hydrolyzes in situ to generate a reactive aldehyde, which undergoes cyclization with the amine to form the 4-hydroxy-piperidine core.

Mechanistic Insights :

  • The reaction proceeds via imine formation, followed by intramolecular nucleophilic attack by the amine to form the six-membered ring.

  • The hydroxyl group at position 4 arises from the hydrolysis of the glycidic ester’s epoxide moiety, ensuring regioselectivity.

Optimization Data :

ParameterOptimal ConditionYield (%)
Temperature80°C78–82
Reaction Time18–24 hours-
pH3.5–4.0-
SolventWater/Ethanol-

This method is advantageous for its one-pot synthesis but requires careful control of pH to avoid side reactions such as over-hydrolysis or polymerization.

Acyloxylation-Hydrolysis Approaches

Benzyloxycarbonyl Protection and Acylation

Drawing from US3551433A, a two-step protocol involves protecting the piperidine nitrogen prior to introducing the hydroxyl group:

  • Protection :

    • 4-(3,5-Dichlorophenyl)piperidine is treated with benzyl chloroformate in a dioxane-water mixture under basic conditions to yield 1-benzyloxycarbonyl-4-(3,5-dichlorophenyl)piperidine .

    • Yield: 79–85% after recrystallization.

  • Acyloxylation :

    • The protected piperidine reacts with isopropenyl propionate in the presence of p-toluenesulfonic acid, forming 1-benzyloxycarbonyl-4-(3,5-dichlorophenyl)-4-propionoxypiperidine .

    • Hydrolysis under hydrogenation (Pd/C, HCl) removes the benzyloxycarbonyl group and converts the propionoxy moiety to a hydroxyl group.

Critical Considerations :

  • The propionoxy group acts as a hydrolyzable protecting group, ensuring the hydroxyl group is unveiled without side reactions.

  • Palladium-catalyzed hydrogenation achieves simultaneous deprotection and reduction, simplifying purification.

Nitrogen Alkylation Strategies

Direct Alkylation of Piperidine

Introducing the iso-propyl group at the piperidine nitrogen is achieved via alkylation with isopropyl bromide in the presence of a base (e.g., K₂CO₃). Adapted from WO2019016828A1, this step typically follows ring formation to avoid steric hindrance:

  • Reaction Setup :

    • 4-(3,5-Dichlorophenyl)-4-hydroxypiperidine is dissolved in DMF or acetonitrile.

    • Iso-propyl bromide (1.2 equivalents) and K₂CO₃ (2.0 equivalents) are added, and the mixture is refluxed at 60–70°C for 12 hours.

  • Workup :

    • The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 65–70%.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts the three primary methods:

MethodKey AdvantageLimitationYield (%)Scalability
Acid-Catalyzed CondensationOne-pot synthesispH sensitivity78–82Moderate
Acyloxylation-HydrolysisHigh regioselectivityMulti-step protocol70–75Low
Nitrogen AlkylationStraightforward alkylationRequires pre-formed piperidine65–70High

Purity and Byproduct Management

  • Condensation Route : Byproducts include oligomers from aldehyde polymerization, mitigated by controlled stoichiometry.

  • Acyloxylation : Residual benzyl chloroformate necessitates rigorous washing with NaHCO₃.

  • Alkylation : Over-alkylation at the hydroxyl oxygen is prevented by using bulky bases like DBU .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group, yielding a fully saturated piperidine derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3,5-dichlorophenyl)-4-oxopiperidine.

    Reduction: Formation of 4-(3,5-dichlorophenyl)-1-iso-propylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

Research indicates that derivatives of piperidine compounds exhibit substantial analgesic effects. For instance, studies have demonstrated that certain piperidine derivatives can effectively inhibit pain responses in animal models. The analgesic activity is often attributed to the inhibition of cyclooxygenase and lipooxygenase pathways, which are crucial in the inflammatory response.

Table 1: Analgesic Activity of Piperidine Derivatives

CompoundDose (mg/kg)Acetic Acid Test (%)Formalin Test Phase I (%)Formalin Test Phase II (%)
Indomethacin-82--
Compound A2.5-1079-Significant
Compound B100-40066SignificantSignificant
Compound C50-20080SignificantSignificant
Compound D50-20090-Significant

The results show that various compounds derived from piperidine exhibit significant analgesic effects, particularly in tests that simulate visceral pain, such as the acetic acid-induced writhing test and the formalin test .

Neurological Applications

The compound has also been studied for its potential effects on neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, particularly in enhancing synaptic transmission by blocking potassium channels. This mechanism is particularly relevant in conditions like multiple sclerosis (MS), where conduction failure in demyelinated axons is a significant issue.

Case Study: Multiple Sclerosis Treatment

A long-term study highlighted that patients treated with piperidine-based compounds exhibited improvements in walking capacity and overall motor function. The response rates varied significantly among patients, with some studies reporting an efficacy rate of up to 80% in improving motor skills .

Antiviral and Antimicrobial Properties

Piperidine derivatives have been investigated for their antiviral and antimicrobial properties. Compounds similar to 4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine have shown effectiveness against various pathogens, suggesting potential therapeutic applications beyond analgesia and neurology.

Table 2: Biological Activities of Piperidine Derivatives

Activity TypeExample CompoundsEfficacy
AntiviralPiperidine DerivativesModerate
AntimicrobialPiperidine DerivativesHigh
Anti-inflammatoryPiperidine DerivativesSignificant

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the dichlorophenyl moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

(+)-MR200

Structure : (+)-Methyl 2-[[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1-phenylcyclopropanecarboxylate oxalate
Key Differences :

  • Substitution pattern: 4-chlorophenyl vs. 3,5-dichlorophenyl in the target compound.
  • Additional groups: Cyclopropane ester moiety in (+)-MR200. Activity: (+)-MR200 is a σ1 receptor agonist with demonstrated antiamnesic and neuroprotective effects, suggesting that the 4-chlorophenyl-hydroxypiperidine core is critical for σ1 receptor interaction .

BD 1008 and BD 1047

Structures :

  • BD 1008: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
  • BD 1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide Key Differences:
  • Dichlorophenyl groups are attached via an ethylamine linker rather than directly to the piperidine ring.
  • Both lack a hydroxyl group but include tertiary amine substituents.
    Activity : These compounds are σ receptor antagonists with applications in pain management and psychiatric disorders. The ethylamine linker may improve membrane permeability compared to the target compound’s rigid piperidine-hydroxyphenyl system .

3,5-Dichlorophenyl-Containing Compounds

N-(3,5-Dichlorophenylcarbamoyl)-N-isopropylcarbamoyl-glycine

Structure: Combines urea and glycine moieties with a 3,5-dichlorophenyl group. Key Differences: Carbamate and glycine substituents replace the piperidine ring. Activity: This compound and its analogs (e.g., 3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine) exhibit fungicidal properties, likely due to the electron-withdrawing dichlorophenyl group enhancing reactivity toward fungal enzymes .

Isoxazole Derivatives (Patent Compounds)

Structures :

  • 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide
  • (Z)-4-[5-(3,5-Dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide Key Differences: Isoxazole ring replaces piperidine; trifluoromethyl groups enhance lipophilicity. Activity: These agrochemicals target insecticidal and bactericidal pathways, suggesting that the 3,5-dichlorophenyl group synergizes with electron-deficient heterocycles for pest control . The target compound’s piperidine scaffold may limit its utility in this domain.

Morpholine Analogs

4-(3-((3,5-Dichlorophenyl)-4-pyridinylamino)-1-oxopropyl)-2,6-dimethylmorpholine Hydrochloride Hydrate

Structure: Morpholine core with 3,5-dichlorophenyl and pyridinylamino substituents. Key Differences: Morpholine ring (6-membered with oxygen) vs. piperidine; hydrochloride salt improves solubility. Activity: Morpholine derivatives often serve as intermediates in drug synthesis. The pyridinylamino group may facilitate metal coordination, a feature absent in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine Piperidine 3,5-Dichlorophenyl, hydroxyl, iso-propyl Understudied (potential CNS)
(+)-MR200 Piperidine 4-Chlorophenyl, cyclopropane ester σ1 receptor agonist
BD 1008 Piperidine/ethylamine 3,4-Dichlorophenyl, pyrrolidinyl σ receptor antagonist
N-(3,5-Dichlorophenylcarbamoyl)-glycine Urea-glycine 3,5-Dichlorophenyl, carbamoyl Fungicidal
Patent Isoxazole Derivatives Isoxazole 3,5-Dichlorophenyl, trifluoromethyl Insecticidal/bactericidal
Morpholine Derivative Morpholine 3,5-Dichlorophenyl, pyridinylamino Synthetic intermediate

Key Insights and Implications

  • Structural Determinants : The 3,5-dichlorophenyl group is associated with diverse bioactivities, but the core scaffold (piperidine vs. isoxazole/morpholine) dictates application specificity.
  • Hydroxyl Group Impact: The hydroxyl group in the target compound may enhance solubility relative to non-polar analogs like BD 1008, though this could reduce blood-brain barrier penetration .
  • Agrochemical vs. Pharmaceutical Potential: Piperidine derivatives with chlorophenyl groups are more common in CNS drug discovery, while isoxazole and urea analogs dominate agrochemicals .

Biological Activity

4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group and a hydroxy substituent on the piperidine ring. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C14H20Cl2N
  • Molecular Weight : 253.7711 g/mol
  • CAS Number : 1198285-54-9
  • Purity : 97% GC-FID

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in critical pathways:

  • Orexin Receptor Agonism : This compound has been noted for its activity as an orexin type 2 receptor agonist, which may influence sleep-wake cycles and appetite regulation .
  • Inhibition of Enzymes : It has been suggested that derivatives of this class can inhibit enzymes that modulate lysophosphatidic acid (LPA) levels, impacting conditions such as cancer and inflammatory diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives. The inhibition of LPA-related enzymes suggests a role in cancer therapy, particularly in:

  • Tumor Growth Inhibition : Compounds targeting autotaxin exhibit promising results in reducing tumor proliferation in various cancer models .
  • Specific Cancer Types : Efficacy has been documented against solid tumors including breast, prostate, and lung cancers.

Neuroprotective Effects

The ability of this compound to modulate neurotransmitter systems may provide neuroprotective benefits:

  • Dopaminergic Activity : Similar compounds have shown potential as dopamine D2/D3 receptor agonists, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease .

Study 1: Antitumor Efficacy

In a preclinical study involving human cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value in the nanomolar range. The study emphasized its potential as a lead compound for further development in cancer therapeutics.

Study 2: Neuroprotective Potential

A study focusing on the neuroprotective effects of similar piperidine derivatives found that they could reduce oxidative stress markers in neuronal cells. This suggests that this compound may also have applications in neuroprotection.

Summary of Biological Activities

Biological ActivityMechanism/TargetReference
Orexin Receptor AgonismModulates sleep and appetite
Anticancer ActivityInhibits autotaxin; reduces tumor growth
Neuroprotective EffectsD2/D3 receptor agonism; reduces oxidative stress

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine?

  • Methodology :

  • Step 1 : Introduce the 3,5-dichlorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling to a piperidine precursor. Use palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert conditions .
  • Step 2 : Hydroxylation at the 4-position of piperidine can be achieved via oxidation (e.g., using H₂O₂ in acidic media) or via Grignard reagent addition followed by hydrolysis .
  • Step 3 : Isopropyl substitution at the 1-position is typically performed using alkylation agents (e.g., isopropyl bromide) with a base (e.g., K₂CO₃) in aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v). Monitor at 254 nm for aromatic/chlorinated moieties .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.2–1.4 ppm for isopropyl CH₃; δ 4.5–5.0 ppm for hydroxyl proton).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H]⁺ ~340–350 m/z) .

Advanced Research Questions

Q. How can researchers address low yields in the hydroxylation step during synthesis?

  • Troubleshooting :

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., MnO₂ or Ru-based systems) for selective oxidation.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Temperature Control : Gradual heating (40–60°C) minimizes side reactions like over-oxidation .
    • Alternative Routes : Consider enzymatic hydroxylation using cytochrome P450 mimics for stereochemical control .

Q. How to resolve contradictions in CYP450 inhibition data across studies?

  • Experimental Design :

  • In Vitro Assays : Use human liver microsomes with probe substrates (e.g., dextromethorphan for CYP2D6). Measure IC₅₀ values under standardized conditions.
  • Metabolite Profiling : LC-MS/MS to identify competing metabolic pathways.
  • Structural Analogs : Compare inhibition potency with related piperidine derivatives to isolate steric/electronic effects of the dichlorophenyl group .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Stability Studies :

  • pH Stability : Test degradation kinetics in buffers (pH 1–10) using UV-Vis or HPLC.
  • Thermal Analysis : TGA/DSC to identify decomposition temperatures.
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation .
    • Formulation : Encapsulation in cyclodextrins or liposomes enhances aqueous solubility and shelf life .

Q. How can computational modeling predict receptor binding interactions?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to CYP2D6 or σ-1 receptors. Focus on H-bonding with the hydroxyl group and hydrophobic interactions with the dichlorophenyl ring.
  • MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability.
  • QSAR : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using Hammett constants .

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